(5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety linked to a quinolin-2-yloxy group through a pyrrolidinyl methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine and quinolin-2-yloxy intermediates. These intermediates are then coupled through a pyrrolidinyl methanone linkage. Common synthetic routes include:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Quinolin-2-yloxy Intermediate: Quinoline is reacted with an appropriate alkylating agent to introduce the 2-yloxy group.
Coupling Reaction: The bromopyridine and quinolin-2-yloxy intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can serve as a probe in biological assays to study the interactions of small molecules with proteins or nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
- (5-Fluoropyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
- (5-Iodopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
Uniqueness
(5-Bromopyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the bromopyridine and quinolin-2-yloxy groups also provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c20-15-9-14(10-21-11-15)19(24)23-8-7-16(12-23)25-18-6-5-13-3-1-2-4-17(13)22-18/h1-6,9-11,16H,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQJQUIQSSFHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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